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Technical Support Center: BBO-10203 Combination Therapy Dose Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BBO-10203	
Cat. No.:	B15137805	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose optimization of **BBO-10203** in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BBO-10203?

A1: **BBO-10203** is a first-in-class, orally bioavailable small molecule that acts as a RAS:PI3Kα breaker.[1] It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[2][3][4] This binding physically blocks the interaction between PI3Kα and RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting the downstream PI3Kα-AKT signaling pathway.[2][5] Unlike conventional PI3Kα kinase inhibitors, **BBO-10203** does not directly inhibit the catalytic activity of PI3Kα.[6]

Q2: What is the primary advantage of **BBO-10203** over other PI3K α inhibitors?

A2: The primary advantage of **BBO-10203** is its ability to inhibit the RAS-driven PI3K α pathway without causing hyperglycemia.[2][7] This is because insulin-mediated activation of PI3K α , which is crucial for glucose metabolism, does not depend on RAS. By selectively targeting the RAS-PI3K α interaction, **BBO-10203** avoids the metabolic side effects commonly associated with PI3K α kinase inhibitors that broadly inhibit PI3K α activity.[2]

Q3: In which cancer types has **BBO-10203** shown preclinical efficacy?



A3: Preclinical studies have demonstrated the anti-tumor activity of **BBO-10203** in a variety of cancer models, including those with HER2 amplification, and KRAS or PIK3CA mutations.[5][7] It has shown particular promise in breast and lung cancer models.[2]

Q4: With which drugs has **BBO-10203** shown synergistic effects in preclinical studies?

A4: **BBO-10203** has demonstrated synergistic or enhanced anti-tumor effects in combination with several standard-of-care therapies, including:

- HER2 inhibitors: such as trastuzumab in HER2-positive breast cancer models.[2]
- Estrogen receptor degraders (SERDs): such as fulvestrant in ER-positive breast cancer models.[2][4]
- CDK4/6 inhibitors: such as palbociclib in ER-positive breast cancer models.[2][4]
- KRAS inhibitors: including BBO-8520 and BBO-11818 in KRAS-mutant cancer models.[2][3]
 [8]

Q5: Is there an ongoing clinical trial for **BBO-10203**?

A5: Yes, **BBO-10203** is currently being evaluated in a Phase 1 clinical trial designated as BREAKER-101 (NCT06625775).[2] This is a first-in-human, open-label study evaluating the safety, tolerability, and pharmacokinetics of **BBO-10203** as a single agent and in combination with other anti-cancer agents in patients with advanced solid tumors.[9]

Data Presentation BBO-10203 Monotherapy In Vitro Efficacy



Cell Line	Cancer Type	Key Mutations	IC50 / EC50 (nM)	Assay Type
BT-474	Breast Cancer	HER2 amp, PIK3CA K111N	IC50: 1.4 nM	Cellular Target Engagement
BT-474	Breast Cancer	HER2 amp, PIK3CA K111N	EC50: 3.2 nM (mean across 18 breast cancer cell lines)	pAKT Inhibition

Data compiled from preclinical studies.[4]

BBO-10203 Monotherapy In Vivo Efficacy

Xenograft Model	Cancer Type	Treatment Dose (oral)	Tumor Growth Inhibition
KYSE-410	Esophageal Cancer	30 mg/kg daily	80%
BT-474	Breast Cancer	100 mg/kg daily	88%

Data compiled from preclinical studies.[4][10]

BBO-10203 Combination Therapy Synergy (User-Generated Data)

Note: Specific Combination Index (CI) values from preclinical studies of **BBO-10203** are not publicly available. Researchers should perform their own synergy assays and use the provided protocol to calculate CI values. The Chou-Talalay method is the standard for determining synergy.[1][10][11][12][13]



Combination	Cell Line	Fractional Effect (Fa)	Combination Index (CI)	Interpretation (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism)
BBO-10203 + Trastuzumab	e.g., BT-474	0.5	User Input	User Input
BBO-10203 + Fulvestrant	e.g., MCF7	0.5	User Input	User Input
BBO-10203 + Palbociclib	e.g., MCF7	0.5	User Input	User Input
BBO-10203 + KRAS G12C Inhibitor	e.g., NCI-H358	0.5	User Input	User Input

Experimental Protocols Signaling Pathway and Experimental Workflow Diagrams



Activates RAS PIP2 BBO-10203 Covalently binds to **Activates** RAS-Binding Domain Converts PIP2 to PIP3 Recruits & Activates AKT Phosphorylates pAKT Promotes

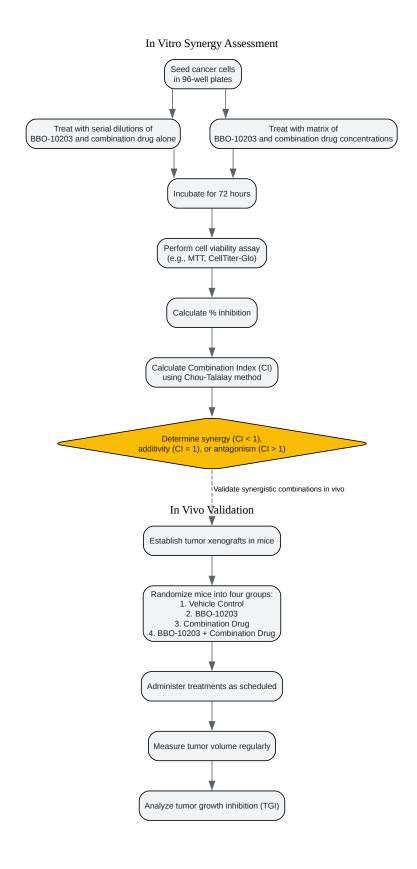
BBO-10203 Mechanism of Action

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Caption: **BBO-10203** blocks the RAS-PI3Kα interaction, inhibiting pAKT signaling.

Cell Proliferation & Survival





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- To cite this document: BenchChem. [Technical Support Center: BBO-10203 Combination Therapy Dose Optimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137805#bbo-10203-combination-therapy-dose-optimization]



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